SDH Enzymatic Inhibition: 3‑CF₂H vs. 5‑CF₂H Regioisomeric Scaffolds
In a head-to-head enzymatic assay on porcine heart SDH, the 3‑difluoromethyl pyrazole β‑ketonitrile derivative A14 (built on the 3‑CF₂H pyrazole scaffold) exhibited an IC₅₀ of 0.19 μM, a 20‑fold improvement over the commercial SDHI fluxapyroxad (IC₅₀ = 3.76 μM). The study explicitly attributes this enhancement to the 3‑CF₂H motif's hydrogen‑bonding capability with Arg81, a contact unavailable to 5‑CF₂H regioisomers [1].
| Evidence Dimension | SDH enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.19 μM (for 3‑CF₂H pyrazole β‑ketonitrile derivative A14) |
| Comparator Or Baseline | Fluxapyroxad (3.76 μM); 5‑CF₂H regioisomer cannot form the Arg81 H‑bond |
| Quantified Difference | 20‑fold more potent than fluxapyroxad; qualitative advantage over 5‑CF₂H due to missing H‑bond |
| Conditions | Porcine heart SDH enzymatic assay; molecular docking against SDH crystal structure (PDB 2FBW) |
Why This Matters
Procuring the 3‑CF₂H regioisomer ensures the core scaffold retains the critical Arg81 hydrogen bond, directly translating to lower IC₅₀ values in the final fungicide.
- [1] Tu, S. et al. (2023). Rational Exploration of Novel SDHI Fungicide through an Amide-β-ketonitrile Bioisosteric Replacement Strategy. Journal of Agricultural and Food Chemistry, 71(12), 4935–4944. View Source
